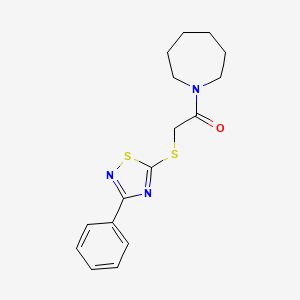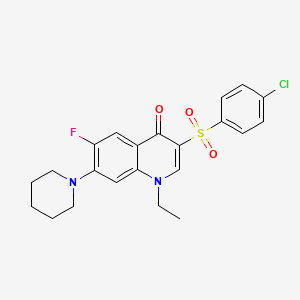![molecular formula C15H20BrN3O3 B2839414 Tert-butyl 3-[(6-bromopyridine-3-carbonyl)-methylamino]azetidine-1-carboxylate CAS No. 2402831-07-4](/img/structure/B2839414.png)
Tert-butyl 3-[(6-bromopyridine-3-carbonyl)-methylamino]azetidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 3-[(6-bromopyridine-3-carbonyl)-methylamino]azetidine-1-carboxylate is a synthetic organic compound that features a complex structure with potential applications in various fields such as medicinal chemistry and materials science. This compound is characterized by the presence of a tert-butyl ester group, a bromopyridine moiety, and an azetidine ring, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[(6-bromopyridine-3-carbonyl)-methylamino]azetidine-1-carboxylate typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, starting from a suitable amino alcohol, cyclization can be achieved using reagents like tosyl chloride under basic conditions.
Introduction of the Bromopyridine Moiety: The bromopyridine group can be introduced via a nucleophilic substitution reaction. A common approach involves reacting 6-bromopyridine-3-carboxylic acid with a suitable amine to form the corresponding amide.
Coupling Reactions: The final step involves coupling the azetidine derivative with the bromopyridine amide. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the above synthetic routes for scale-up. This includes:
Optimization of Reaction Conditions: Ensuring high yields and purity by optimizing temperature, solvent, and reaction time.
Purification Techniques: Utilizing techniques such as crystallization, distillation, and chromatography to purify the final product.
Safety and Environmental Considerations: Implementing measures to handle hazardous reagents and by-products safely and minimizing environmental impact.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring or the bromopyridine moiety, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the carbonyl group or the bromine atom, using reducing agents such as lithium aluminum hydride or palladium on carbon.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux.
Substitution: Sodium azide in DMF (dimethylformamide) at elevated temperatures.
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of alcohols or dehalogenated products.
Substitution: Formation of azides, amines, or thioethers.
科学的研究の応用
Chemistry
In synthetic organic chemistry, tert-butyl 3-[(6-bromopyridine-3-carbonyl)-methylamino]azetidine-1-carboxylate serves as a valuable intermediate for the synthesis of more complex molecules
Biology and Medicine
In medicinal chemistry, this compound can be used in the design and synthesis of potential drug candidates. Its structural features enable interactions with biological targets, making it useful in the development of inhibitors or modulators for enzymes and receptors.
Industry
In the materials science industry, the compound can be utilized in the synthesis of polymers and advanced materials. Its functional groups allow for cross-linking and modification, leading to materials with desirable properties such as enhanced strength or conductivity.
作用機序
The mechanism of action of tert-butyl 3-[(6-bromopyridine-3-carbonyl)-methylamino]azetidine-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The bromopyridine moiety can engage in π-π stacking interactions, while the azetidine ring can provide rigidity and spatial orientation.
類似化合物との比較
Similar Compounds
Tert-butyl 3-(bromomethyl)-1-azetidinecarboxylate: Similar in structure but lacks the pyridine moiety.
Tert-butyl 3-(piperidin-3-yl)azetidine-1-carboxylate: Contains a piperidine ring instead of the bromopyridine moiety.
Tert-butyl 3-[(methylsulfonyl)oxy]azetidine-1-carboxylate: Features a methylsulfonyl group instead of the bromopyridine moiety.
Uniqueness
Tert-butyl 3-[(6-bromopyridine-3-carbonyl)-methylamino]azetidine-1-carboxylate is unique due to the combination of the azetidine ring and the bromopyridine moiety. This combination provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various applications in research and industry.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds
特性
IUPAC Name |
tert-butyl 3-[(6-bromopyridine-3-carbonyl)-methylamino]azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrN3O3/c1-15(2,3)22-14(21)19-8-11(9-19)18(4)13(20)10-5-6-12(16)17-7-10/h5-7,11H,8-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGCGYPRGSQNGBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N(C)C(=O)C2=CN=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}thiophene-2-carboxamide](/img/structure/B2839333.png)



![(E)-3-(4-chloro-3-nitrophenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2839342.png)



![N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide](/img/structure/B2839349.png)

![(Z)-2-cyano-3-[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2839351.png)
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea](/img/structure/B2839352.png)
![N-[4-[(4-bromophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopropylamine](/img/structure/B2839353.png)
